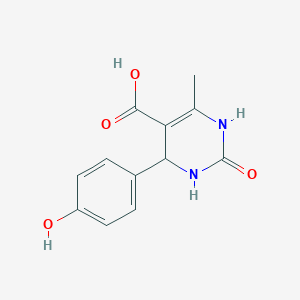

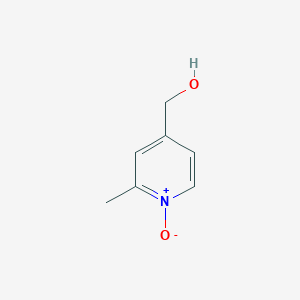

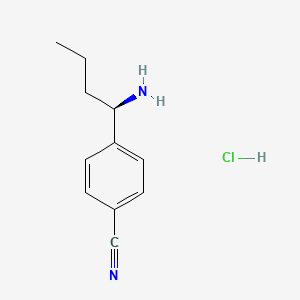

![molecular formula C11H5Cl2F3N2 B1505304 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 83217-10-1](/img/structure/B1505304.png)

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine

Descripción general

Descripción

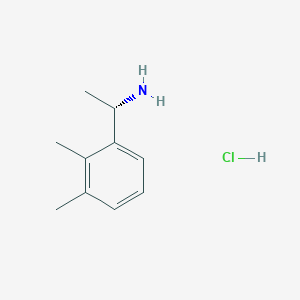

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection .

Synthesis Analysis

The synthesis of this compound involves the use of POCl3, which is added dropwise to an ice-cold stirred solution of hydrazone . The reaction mixture is then heated at 80 °C for 4 hours .Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is C5HCl2F3N2 . The InChI Key is QFWVAJQVYBRTCL-UHFFFAOYSA-N . The SMILES string is FC(F)(F)C1=NC(Cl)=CC(Cl)=N1 .Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis

The melting point of this compound is 108-110 °C, and the predicted boiling point is 333.9±42.0 °C . The predicted density is 1.475±0.06 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activities

Pyrimidines, including 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

NF-κB and AP-1 Inhibitors

Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . These derivatives were found to inhibit both IL-2 and IL-8 levels .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical and Veterinary Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of N-Substituted Azacalix Pyrimidines

4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines . This compound served as a starting reagent for the synthesis of these pyrimidines .

Tandem Amination and Suzuki-Miyaura Cross-Coupling

4,6-Dichloropyrimidine was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

This compound was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Mecanismo De Acción

Target of Action

The primary targets of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine are currently unknown

Mode of Action

It is known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine These factors could include pH, temperature, and the presence of other molecules in the environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHOZCSKDRAOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702321 | |

| Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |

CAS RN |

83217-10-1 | |

| Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.